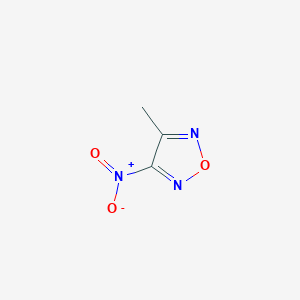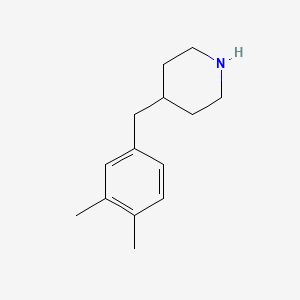
Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)-
Vue d'ensemble
Description
Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms and a nitrophenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Formation of Pentafluorobenzyl Chloride: Pentafluorobenzene is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to form pentafluorobenzyl chloride.
Etherification: The final step involves the reaction of 4-nitrophenol with pentafluorobenzyl chloride under basic conditions to yield Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: Products include carboxylic acids, aldehydes, and ketones depending on the reaction conditions.
Applications De Recherche Scientifique
Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms and the nitrophenoxy group may influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorobenzene: Similar structure but lacks the nitrophenoxy group.
4-Nitrophenol: Contains the nitrophenoxy group but lacks the fluorinated benzene ring.
Pentafluorotoluene: Similar fluorinated benzene ring but with a methyl group instead of the nitrophenoxy group.
Uniqueness
Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- is unique due to the combination of fluorine atoms and the nitrophenoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(4-nitrophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO3/c14-9-8(10(15)12(17)13(18)11(9)16)5-22-7-3-1-6(2-4-7)19(20)21/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFSXOWVLJJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236070 | |
| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87002-18-4 | |
| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087002184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-((4-nitrophenoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Ethanesulfonyl)methyl]benzene](/img/structure/B3031848.png)












